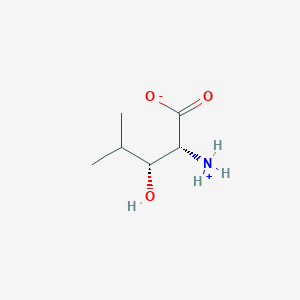

threo-3-Hydroxy-L-leucine

Description

Overview of Non-Proteinogenic Amino Acids and Their Significance in Biological Systems and Chemical Synthesis

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms for the assembly of proteins. wikipedia.org Despite this, over 140 NPAAs are found in proteins, formed through post-translational modifications, and thousands more exist in nature or are synthesized in laboratories. wikipedia.org These compounds are far from being mere biochemical curiosities; they exhibit a wide range of biological functions and are of significant interest in chemical synthesis.

In biological systems, NPAAs serve as crucial intermediates in metabolic pathways. wikipedia.org For instance, ornithine and citrulline are key components of the urea (B33335) cycle, a process central to amino acid catabolism. wikipedia.org Others function as signaling molecules, with gamma-aminobutyric acid (GABA), a non-standard gamma-amino acid, acting as the primary inhibitory neurotransmitter in the human brain. omicsonline.org NPAAs also play protective roles in organisms; some are components of bacterial cell walls, while others act as toxins for defense. wikipedia.org In plants, they can serve as storage forms for nitrogen and sulfur and contribute to tolerance against abiotic stress. agriculturejournals.cz

From a chemical synthesis perspective, NPAAs are valuable building blocks for developing new pharmaceuticals and other bioactive compounds. Their unique structures, including modified side chains and backbones, allow for the creation of peptide therapeutics with enhanced properties. omicsonline.org The industrial applications of amino acids extend to the production of biodegradable plastics and chiral catalysts. omicsonline.org

Stereochemical Classification and Nomenclature of Hydroxylated Amino Acids

The stereochemistry of amino acids is a critical aspect of their structure and function. With the exception of glycine (B1666218), all proteinogenic amino acids possess a chiral α-carbon, leading to the existence of stereoisomers. ucsb.edu The most common classification system in biochemistry is the D and L nomenclature, which relates the stereochemistry of the α-carbon to that of glyceraldehyde. libretexts.org All amino acids found in ribosomally synthesized proteins are of the L-configuration. libretexts.org

Hydroxylated amino acids, which contain a hydroxyl (-OH) group, often have an additional chiral center. For example, threonine, a standard amino acid, has two chiral centers, at the α-carbon (C2) and the β-carbon (C3). wikipedia.org This gives rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The prefixes threo and erythro are used to distinguish diastereomers, which are stereoisomers that are not mirror images of each other. The threo designation refers to the stereoisomer where the substituents on the two chiral centers are on opposite sides in a Fischer projection, analogous to the sugar threose.

The Cahn-Ingold-Prelog (R/S) system is a more rigorous and unambiguous method for designating the absolute configuration of each chiral center. libretexts.org This system assigns priorities to the four groups attached to the chiral carbon. If the sequence from highest to lowest priority is clockwise, the configuration is designated 'R' (from the Latin rectus, for right). If it is counter-clockwise, it is designated 'S' (from the Latin sinister, for left). youtube.com

The Academic and Research Relevance of threo-3-Hydroxy-L-leucine within the Hydroxy Amino Acid Class

This compound is a non-proteinogenic amino acid that has garnered attention in academic research. scbt.com As a β-hydroxylated derivative of the essential amino acid leucine (B10760876), it presents a unique chemical structure that makes it a subject of interest for both synthetic chemists and biochemists. Its specific stereochemistry, denoted by the "threo" and "L" descriptors, is crucial to its identity and potential biological interactions. The "L" indicates the configuration at the α-carbon is analogous to that of L-amino acids, while "threo" describes the relative stereochemistry between the α-amino group and the β-hydroxyl group.

Research into β-hydroxy-α-amino acids is often driven by their potential as components of pharmaceutically active compounds. nih.gov The introduction of a hydroxyl group can alter the biological activity, stability, and pharmacokinetic properties of peptides and other molecules. nih.govrsc.org For example, the enzymatic synthesis of l-threo-β-hydroxy-histidine and l-threo-β-hydroxy-glutamine has been explored for its potential to diversify the structures of pharmaceuticals. nih.gov The study of compounds like this compound contributes to this broader effort, providing insights into the synthesis and potential applications of modified amino acids. Academic research focuses on its synthesis, characterization, and its potential role as a building block for more complex molecules. rsc.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid |

| Molecular Formula | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol nih.gov |

| CAS Number | 10148-71-7 scbt.com |

| Chiral Centers | C2 (α-carbon), C3 (β-carbon) |

| Stereochemical Descriptors | L, threo |

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2R,3R)-2-azaniumyl-3-hydroxy-4-methylpentanoate |

InChI |

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m1/s1 |

InChI Key |

ZAYJDMWJYCTABM-RFZPGFLSSA-N |

Isomeric SMILES |

CC(C)[C@H]([C@H](C(=O)[O-])[NH3+])O |

Canonical SMILES |

CC(C)C(C(C(=O)[O-])[NH3+])O |

Origin of Product |

United States |

Stereochemical Considerations and Isomerism of 3 Hydroxyleucine

Elucidation and Characterization of threo and erythro Diastereomers

3-Hydroxyleucine exists as two diastereomeric pairs: threo and erythro. The terms erythro and threo are used to describe the relative configuration of two adjacent chiral centers. In a Fischer projection, if the same or similar substituents are on the same side of the carbon backbone, the isomer is referred to as erythro. Conversely, if they are on opposite sides, it is termed threo chemistrysteps.comchiralpedia.comyoutube.com. These diastereomers exhibit distinct physical and spectroscopic properties that allow for their identification and separation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between threo and erythro isomers. The chemical shifts of the protons and carbons adjacent to the chiral centers, as well as the coupling constants between vicinal protons, are often different for each diastereomer. For instance, in related 1,2-disubstituted-1-arylpropanes, the methyl proton signals of the erythro isomer consistently appear at a lower field compared to the threo isomer researchgate.net. While vicinal coupling constants can also differ, they may not always be a reliable sole criterion for assignment researchgate.net. In the context of β-hydroxy α-amino acids, differences in the proton magnetic resonance spectra can be used to distinguish between the isomers and even estimate the composition of isomeric mixtures cdnsciencepub.com.

The physical properties of the diastereomers, such as melting point and chromatographic retention times, also differ. For example, during the separation of DL-threo- and DL-erythro-β-hydroxyisoleucine using an amino acid analyzer, the threo isomer was observed to have a shorter retention time than the erythro isomer under specific chromatographic conditions cdnsciencepub.com.

Table 1: Comparative Properties of threo and erythro Diastereomers of β-Hydroxy α-Amino Acids

| Property | threo Isomer | erythro Isomer | Reference |

| Relative Configuration (Fischer Projection) | Similar substituents on opposite sides | Similar substituents on the same side | chemistrysteps.comchiralpedia.com |

| NMR Spectroscopy (Proton) | Methyl proton signals at a higher field | Methyl proton signals at a lower field | researchgate.net |

| Chromatographic Retention Time (Amino Acid Analyzer) | Shorter retention time (e.g., 71 min for β-hydroxyisoleucine) | Longer retention time (e.g., 74 min for β-hydroxyisoleucine) | cdnsciencepub.com |

Chirality at C-2 and C-3 Positions: Absolute Configuration Assignments

3-Hydroxyleucine possesses two chiral centers at the C-2 (α-carbon) and C-3 (β-carbon) positions. This results in the possibility of four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules wikipedia.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com. According to these rules, the substituents attached to each chiral center are ranked based on their atomic number. The molecule is then oriented so that the lowest-priority group is pointing away from the viewer. If the sequence of the remaining three groups in descending order of priority is clockwise, the configuration is designated as 'R' (from the Latin rectus, meaning right). If the sequence is counterclockwise, it is designated as 'S' (from the Latin sinister, meaning left) wikipedia.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com.

For threo-3-Hydroxy-L-leucine, the "L" designation refers to the configuration at the α-carbon (C-2), which is (S) in most naturally occurring amino acids. The "threo" designation describes the relative stereochemistry between the C-2 and C-3 centers. In the case of this compound, this corresponds to a (2S,3R) absolute configuration.

Table 2: Absolute Configurations of 3-Hydroxyleucine Stereoisomers

| Stereoisomer Name | C-2 Configuration | C-3 Configuration | Absolute Configuration |

| This compound | S | R | (2S,3R) |

| erythro-3-Hydroxy-L-leucine | S | S | (2S,3S) |

| threo-3-Hydroxy-D-leucine | R | S | (2R,3S) |

| erythro-3-Hydroxy-D-leucine | R | R | (2R,3R) |

Methods for Diastereomeric and Enantiomeric Discrimination in Research Settings

A variety of analytical techniques are employed in research to separate and identify the different stereoisomers of 3-hydroxyleucine. These methods are crucial for determining the stereochemical purity of synthetic compounds and for isolating specific isomers from natural sources.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating enantiomers and diastereomers. This technique often utilizes chiral stationary phases (CSPs) that interact differently with each stereoisomer, leading to different retention times nih.govchiralpedia.com. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly used nih.gov. The choice of mobile phase is also critical and can significantly influence the separation chromatographyonline.com. For instance, HPLC analysis can be used to determine the enantiomeric purity of synthesized 3-hydroxyleucine derivatives. In some cases, derivatization of the amino acid with a chiral reagent is performed to create diastereomeric pairs that can be separated on a standard achiral column chiralpedia.com.

Gas Chromatography (GC): Similar to HPLC, GC can be used for the separation of stereoisomers, often after derivatization to increase their volatility. The use of chiral stationary phases in GC columns allows for the direct separation of enantiomers. GC coupled with mass spectrometry (GC-MS) provides both separation and structural identification of the isomers nih.gov.

X-ray Crystallography: This technique provides an unambiguous determination of the absolute configuration of a molecule in its crystalline form wikipedia.org. By analyzing the diffraction pattern of X-rays passing through a single crystal of a 3-hydroxyleucine isomer, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of its atoms. Although obtaining suitable crystals can be a challenge, X-ray crystallography is considered the gold standard for absolute structure elucidation wikipedia.orgcardiff.ac.uk.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned previously, NMR is instrumental in distinguishing between diastereomers researchgate.netcdnsciencepub.com. Advanced NMR techniques, such as the use of chiral shift reagents, can also be employed to differentiate between enantiomers in a solution. These reagents form transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.

Table 3: Analytical Methods for Stereoisomer Discrimination of 3-Hydroxyleucine

| Method | Principle | Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase, leading to separation of enantiomers and diastereomers. | Determination of enantiomeric and diastereomeric purity; preparative separation of isomers. |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase (often chiral). | Analysis of volatile derivatives of 3-hydroxyleucine stereoisomers. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional atomic arrangement. | Unambiguous determination of absolute configuration. |

| NMR Spectroscopy | Differences in the magnetic environment of nuclei in diastereomers; use of chiral shift reagents for enantiomers. | Elucidation of relative stereochemistry (threo vs. erythro); enantiomeric discrimination in solution. |

Biosynthetic Pathways and Metabolic Origins of Threo 3 Hydroxy L Leucine

Identification of Natural Occurrence and Biological Sources

Threo-3-Hydroxy-L-leucine has been identified as a component of various natural products, highlighting its role in the secondary metabolism of certain organisms. One notable example is its presence in Cyclosporin A, an immunosuppressant drug. The primary source of Cyclosporin A is the fungus Tolypocladium inflatum. evitachem.com The biosynthesis of this complex cyclic non-ribosomal peptide involves the incorporation of threo-3-hydroxy-N-methyl-L-leucine, a derivative of this compound. evitachem.com

The natural occurrence of this hydroxylated amino acid is not limited to fungi. It is also found in other microorganisms that produce unique secondary metabolites. The identification of this compound in these natural products has spurred research into the enzymatic machinery responsible for its formation.

Enzymatic Hydroxylation in Microbial Metabolism

The introduction of a hydroxyl group onto the L-leucine backbone is a key enzymatic step in the biosynthesis of this compound. This transformation is primarily carried out by a specific class of enzymes known as hydroxylases.

The hydroxylation of L-leucine at the C-3 position is catalyzed by Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKG-DOs). plos.orgresearchgate.net These enzymes are part of a large superfamily of non-heme iron-containing proteins that utilize iron (II) and α-ketoglutarate as cofactors to catalyze a wide range of oxidative reactions, including hydroxylations. nih.govresearchgate.net The reaction mechanism involves the activation of molecular oxygen, where one oxygen atom is incorporated into the substrate (L-leucine) to form the hydroxyl group, and the other oxygen atom is incorporated into α-ketoglutarate, leading to its oxidative decarboxylation to succinate (B1194679) and CO2. plos.org

The active site of these dioxygenases typically contains a conserved His-X-Asp/Glu-Xn-His motif that coordinates the Fe(II) ion. nih.gov The binding of α-ketoglutarate to the Fe(II) center is a prerequisite for the subsequent binding of the primary substrate, L-leucine, and the activation of dioxygen. semanticscholar.org

Hydroxylases that act on leucine (B10760876) and its derivatives exhibit remarkable substrate specificity and regioselectivity. For instance, the factor-inhibiting hypoxia-inducible factor (FIH), a human Fe/αKG-DO, has been shown to catalyze the C-3 hydroxylation of L-leucine, producing the (3S)-hydroxylated product. nih.gov This indicates a high degree of stereoselectivity in the enzymatic reaction.

Studies on various microbial dioxygenases have revealed a range of substrate specificities. Some enzymes are highly specific for L-leucine, while others can hydroxylate a broader range of branched-chain or aromatic L-amino acids when they are N-substituted. plos.orgoup.com For example, the dioxygenase SadA from Burkholderia ambifaria AMMD stereoselectively catalyzes the C-3 hydroxylation of N-succinyl-L-leucine. plos.org The regioselectivity, determining which carbon atom of the substrate is hydroxylated, is a key feature of these enzymes. While some enzymes specifically target the C-3 position of leucine, others may hydroxylate at different positions, such as C-5. researchgate.net This specificity is dictated by the architecture of the enzyme's active site, which orients the substrate in a precise manner for the hydroxylation to occur at a specific position. nih.gov

Table 1: Examples of Leucine Hydroxylases and their Specificity

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference |

| Factor Inhibiting Hypoxia-inducible Factor (FIH) | Human | L-Leucine | (3S)-hydroxy-L-leucine | nih.gov |

| SadA | Burkholderia ambifaria AMMD | N-succinyl-L-leucine | N-succinyl-threo-3-hydroxy-L-leucine | plos.org |

| Leucine 5-hydroxylase | Nostoc punctiforme | L-Leucine | L-5-hydroxyleucine | researchgate.netnih.gov |

The catalytic mechanism of Fe/αKG-dependent dioxygenases has been a subject of extensive research. The proposed mechanism begins with the binding of α-ketoglutarate and then the primary substrate to the Fe(II) center in the enzyme's active site. nih.gov This is followed by the binding of molecular oxygen to the iron, forming a Fe(III)-superoxo species. This species then attacks the α-keto group of α-ketoglutarate, leading to the formation of a highly reactive Fe(IV)=O (ferryl) intermediate and the release of succinate and CO2. plos.org

This potent ferryl intermediate is responsible for the hydroxylation of the substrate. It abstracts a hydrogen atom from the C-3 position of the bound L-leucine, generating a substrate radical and a Fe(III)-OH species. nih.gov A rapid "rebound" of the hydroxyl group to the radical center completes the hydroxylation, forming this compound and regenerating the Fe(II) state of the enzyme, ready for the next catalytic cycle. researchgate.net Computational and structural studies have provided insights into the transition states and intermediates involved in this process, supporting the proposed radical rebound mechanism. researchgate.net

Integration into Secondary Metabolite Biosynthesis Pathways

Hydroxylated amino acids like this compound often serve as building blocks for the synthesis of more complex natural products, particularly those assembled via non-ribosomal peptide synthesis.

Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that synthesize a wide array of peptidic natural products, often with significant pharmacological activities. uzh.chnih.gov Unlike ribosomal protein synthesis, NRPSs can incorporate non-proteinogenic amino acids, such as this compound, into the growing peptide chain. uzh.chnih.gov

The biosynthesis of these peptides occurs in a modular fashion, with each module responsible for the incorporation of a specific amino acid. uzh.ch The process begins with the activation of an amino acid by an adenylation (A) domain, which then tethers it as a thioester to a peptidyl carrier protein (PCP) or thiolation (T) domain. uzh.ch In the case of natural products containing this compound, the hydroxylation of L-leucine can occur either before its incorporation into the NRPS machinery (as a free amino acid) or after it has been tethered to the PCP domain. uni-marburg.de The hydroxylated amino acid is then incorporated into the peptide chain by the action of a condensation (C) domain, which catalyzes peptide bond formation. nih.gov The presence of this compound in these non-ribosomal peptides contributes to their structural diversity and biological activity. uni-marburg.de

Occurrence as a Constituent of Complex Natural Products

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids directly encoded by the universal genetic code. scbt.com However, it serves as a crucial building block in the biosynthesis of several complex and bioactive natural products, most notably lysobactin (B38166) and lactacystin (B1674225). mdpi.combeilstein-institut.de Its incorporation into these molecules often contributes significantly to their biological activities.

Lysobactin:

Lysobactin, also known as katanosin B, is a cyclic depsipeptide antibiotic produced by the bacterium Lysobacter sp. ATCC 53042. nih.gov It exhibits potent antibacterial activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov The structure of lysobactin is a macrocycle composed of several amino acid residues, one of which is (2S, 3R)-3-hydroxy-L-leucine, the threo isomer. ias.ac.ingoogle.com

The biosynthesis of lysobactin is orchestrated by a multimodular nonribosomal peptide synthetase (NRPS) system encoded by the lyb gene cluster. nih.gov NRPSs are large enzymes that assemble peptides in a stepwise fashion, much like a factory assembly line. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The presence of this compound in lysobactin is the result of a specific module within the NRPS that selects this modified amino acid. nih.gov The hydroxylation of L-leucine to form the threo isomer is a key step in providing the necessary precursor for the NRPS. mdpi.com

Lactacystin:

Lactacystin is another significant natural product that contains a derivative of this compound. It was originally isolated from Streptomyces lactacystinicus and is a potent and irreversible inhibitor of the proteasome, a cellular machine responsible for protein degradation. nih.gov This inhibitory activity has made lactacystin and its derivatives valuable tools in cell biology research and as potential therapeutic agents.

The biosynthesis of lactacystin involves a complex pathway that joins two main components: a nine-carbon polyketide chain and an N-acetylcysteine-modified amino acid moiety derived from L-leucine. nih.gov Isotope labeling studies have confirmed that all six carbons of L-leucine are incorporated into the lactacystin structure. nih.gov A key step in this biosynthetic pathway is the hydroxylation of the leucine moiety, which is catalyzed by a cytochrome P450 enzyme encoded by the lctD gene within the lactacystin biosynthetic gene cluster. nih.gov Inactivation of this gene leads to the accumulation of a dehydroxylated lactacystin precursor, confirming the essential role of this hydroxylation step. nih.gov

The following table summarizes the occurrence of this compound in these two prominent natural products:

| Natural Product | Producing Organism | Class of Compound | Role of this compound |

| Lysobactin | Lysobacter sp. ATCC 53042 | Cyclic Depsipeptide | Structural component of the macrocyclic core |

| Lactacystin | Streptomyces lactacystinicus | Proteasome Inhibitor | Precursor to the γ-lactam-β-lactone moiety |

Relationship to Primary L-Leucine Metabolic Pathways

The biosynthesis of this compound is intrinsically linked to the primary metabolic pathways of L-leucine, an essential branched-chain amino acid. wikipedia.org In most organisms, L-leucine is primarily catabolized for energy production or used as a building block for protein synthesis. wikipedia.org However, a portion of the cellular L-leucine pool can be diverted into specialized secondary metabolic pathways to produce modified amino acids like this compound.

The key biochemical transformation is the regioselective and stereoselective hydroxylation of L-leucine at the C3 (or β) position. This reaction is typically catalyzed by specific hydroxylase enzymes. Several types of enzymes have been identified that can perform this transformation, including Fe(II)/α-ketoglutarate-dependent dioxygenases and cytochrome P450 monooxygenases. nih.govoup.comnih.gov

For instance, an Fe(II)/α-ketoglutarate-dependent dioxygenase named SadA, found in Burkholderia ambifaria AMMD, has been shown to catalyze the stereoselective β-hydroxylation of N-succinyl-L-leucine to produce N-succinyl-L-threo-β-hydroxyleucine with high diastereoselectivity. researchgate.net While this enzyme acts on a modified form of L-leucine, it demonstrates the enzymatic capability for this specific hydroxylation.

The primary metabolic pathways of L-leucine degradation typically begin with a transamination reaction to form α-ketoisocaproate (α-KIC). wikipedia.org This is then followed by oxidative decarboxylation to isovaleryl-CoA, which can be further metabolized to acetyl-CoA and acetoacetate, making leucine a ketogenic amino acid. wikipedia.orgresearchgate.net

The diversion of L-leucine into the biosynthetic pathway of this compound represents a branch point from these primary catabolic routes. Instead of being degraded for energy, L-leucine is modified by a hydroxylase to create a specialized building block for the synthesis of complex natural products. The regulation of this branch point is likely tightly controlled to balance the cell's need for primary metabolites with the production of secondary metabolites.

The following table outlines the key enzymes and intermediates in the primary and a representative secondary metabolic pathway of L-leucine:

| Metabolic Pathway | Key Enzyme(s) | Key Intermediate(s) | Final Product(s) |

| Primary L-Leucine Catabolism | Branched-chain amino acid aminotransferase, Branched-chain α-ketoacid dehydrogenase | α-Ketoisocaproate (α-KIC), Isovaleryl-CoA | Acetyl-CoA, Acetoacetate |

| Biosynthesis of this compound (in Lactacystin) | LctD (Cytochrome P450) | L-Leucine | This compound moiety |

Advanced Synthetic Methodologies for Threo 3 Hydroxy L Leucine and Its Analogs

Chemoenzymatic Synthesis Strategies

Chemoenzymatic strategies offer a powerful approach for the synthesis of threo-3-Hydroxy-L-leucine, leveraging the high selectivity and efficiency of biological catalysts. These methods often provide environmentally benign alternatives to traditional chemical synthesis.

Utilization of Engineered Microorganisms and Whole-Cell Biotransformation Systems

The use of engineered microorganisms as whole-cell biocatalysts presents a promising avenue for the production of hydroxylated amino acids. mdpi.com By introducing and overexpressing genes encoding specific hydroxylating enzymes in host organisms like Escherichia coli or Corynebacterium glutamicum, efficient de novo biosynthesis from simple carbon sources like glucose can be achieved. nih.govmdpi.com This approach circumvents the need for expensive substrates and co-substrates that can limit the large-scale application of in vitro enzymatic catalysis. nih.gov

For instance, whole-cell bioconversion using recombinant E. coli has been successfully employed for the production of other β-hydroxy-α-amino acids, achieving high titers of over 20 g/L. researchgate.netnih.govresearchgate.net This demonstrates the potential for developing similar systems for this compound. The construction of these microbial cell factories often involves metabolic engineering to optimize precursor supply and cofactor regeneration, thereby maximizing product yield. nih.govmdpi.com Sun et al. have developed both in vitro multi-enzyme cascade catalysis (MECCS) and whole-cell catalysis (WCCS) systems for the synthesis of 5-hydroxyleucine, highlighting the versatility of these biocatalytic approaches. mdpi.com

Application of Specific Biocatalysts (e.g., SadA, L-Isoleucine Dioxygenase) for Stereoselective Hydroxylation

Specific enzymes have been identified and characterized for their ability to perform stereoselective hydroxylation of L-leucine and its derivatives.

A key enzyme in this context is SadA , an N-succinyl L-amino acid hydroxylase from Burkholderia ambifaria AMMD. mdpi.comresearchgate.net SadA is an Fe(II)/α-ketoglutarate-dependent dioxygenase that catalyzes the C3-hydroxylation of N-succinyl-L-leucine to produce N-succinyl-L-threo-β-hydroxyleucine with greater than 99% diastereoselectivity. researchgate.netsemanticscholar.orgplos.org This enzyme exhibits activity towards several N-substituted L-amino acids, making it a versatile biocatalyst for producing various β-hydroxy amino acids. researchgate.netplos.org The reaction catalyzed by SadA is highly regio- and stereoselective. researchgate.net To address the cost associated with the co-substrate α-ketoglutarate, a system coupling SadA with L-glutamate oxidase (LGOX) has been developed for the in situ production of α-ketoglutarate from L-glutamate. researchgate.netacs.org

Another relevant enzyme is L-isoleucine dioxygenase (IDO) , which has been shown to hydroxylate L-leucine. nih.gov While IDO from Bacillus thuringiensis primarily hydroxylates L-isoleucine, it also acts on L-leucine to produce 4-hydroxy-L-leucine. nih.govoup.com The substrate specificity of IDO has been studied, revealing its capacity to catalyze hydroxylation at different positions on various aliphatic L-amino acids. nih.gov

Table 1: Comparison of Biocatalysts for Leucine (B10760876) Hydroxylation

| Enzyme | Source Organism | Substrate | Product | Key Features |

|---|---|---|---|---|

| SadA | Burkholderia ambifaria AMMD | N-succinyl-L-leucine | N-succinyl-L-threo-β-hydroxyleucine | High diastereoselectivity (>99%) for threo isomer. researchgate.netsemanticscholar.org |

| L-Isoleucine Dioxygenase (IDO) | Bacillus thuringiensis | L-leucine | 4-hydroxy-L-leucine | Catalyzes hydroxylation at the γ-position. nih.govoup.com |

Protein Engineering Approaches for Enzyme Activity and Stereoselectivity Enhancement

Protein engineering techniques, including rational design and directed evolution, are instrumental in improving the properties of biocatalysts for industrial applications. rochester.edu By modifying the amino acid sequence of enzymes like SadA and IDO, it is possible to enhance their catalytic activity, alter substrate specificity, and improve stereoselectivity. rochester.edu

For example, the crystal structure of SadA has been determined, providing molecular insights into its substrate binding and catalytic mechanism. plos.org This structural information is valuable for the rational design of SadA variants with improved characteristics for the production of various C3-hydroxylated amino acids. plos.org Similarly, protein engineering has been successfully applied to other dioxygenases to switch substrate acceptance and improve catalytic efficiency, demonstrating the potential of this approach. researchgate.net Mitchell et al. successfully reprogrammed the α-ketoglutarate hydroxylase SadA into a halogenase by replacing a single amino acid, showcasing the power of protein engineering to alter enzyme function. rochester.edu

Pyridoxal 5′-Phosphate (PLP)-Dependent Enzyme Catalysis in β-Hydroxylation

Pyridoxal 5′-phosphate (PLP) is a versatile cofactor involved in a wide range of enzymatic reactions, primarily in amino acid metabolism. beilstein-institut.dewikipedia.orgnih.gov PLP-dependent enzymes, such as threonine aldolases, can be utilized for the synthesis of β-hydroxy-α-amino acids. beilstein-institut.deacs.org These enzymes catalyze the aldol (B89426) condensation of glycine (B1666218) with an aldehyde to form a β-hydroxy-α-amino acid. acs.org

While direct β-hydroxylation of L-leucine by a PLP-dependent hydroxylase is not the primary route, the synthesis of hydroxyleucine derivatives has been achieved using PLP-dependent aldolases. acs.org For example, L-threonine (B559522) aldolase (B8822740) (LTA) from Escherichia coli has been shown to react with a variety of aldehydes, producing β-hydroxy-α-L-amino acids. acs.org The stereoselectivity of the reaction can depend on the substrate, with LTA typically yielding erythro isomers with aliphatic aldehydes and threo isomers with aromatic aldehydes. acs.org The versatility of PLP-dependent enzymes makes them a valuable tool in the synthesis of a diverse array of non-canonical amino acids. beilstein-institut.descience.govfrontiersin.org

Chemical Synthesis Approaches for Stereocontrol

While chemoenzymatic methods are powerful, chemical synthesis remains a cornerstone for producing complex molecules like this compound, offering flexibility in substrate scope and reaction conditions.

Diastereoselective Synthesis via Chiral Auxiliaries and Substrate Control

A well-established strategy for controlling stereochemistry in chemical synthesis is the use of chiral auxiliaries. bath.ac.ukrenyi.hu These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. bath.ac.ukmdpi.com Evans' oxazolidinones are a prominent class of chiral auxiliaries used in the asymmetric synthesis of amino acids. bath.ac.ukrenyi.hu

In the context of this compound, a chiral auxiliary can be attached to a leucine-derived substrate to control the facial selectivity of a hydroxylation or an equivalent transformation. renyi.hu For example, the asymmetric synthesis of all four isomers of β-methylphenylalanine has been achieved using a chiral auxiliary derived from D-phenylalanine, demonstrating the power of this methodology. renyi.hu A similar approach could be envisioned for the synthesis of this compound, where a chiral auxiliary directs the introduction of the hydroxyl group to achieve the desired (2S, 3R) configuration.

Substrate control is another key principle in diastereoselective synthesis. mdpi.com In this approach, an existing stereocenter in the substrate molecule directs the formation of a new stereocenter. For the synthesis of this compound, starting from L-leucine provides inherent control at the α-carbon (C2). The challenge then lies in controlling the stereochemistry at the β-carbon (C3). This can be achieved through various diastereoselective reactions where the stereochemistry at C2 influences the approach of the reagent to form the new stereocenter at C3. researchgate.net

Strategies for Constructing the threo-Configuration at the β-Position

Achieving the correct threo configuration at the α- and β-positions is a critical step in the total synthesis of (2S,3S)-3-hydroxyleucine. Researchers have developed several methodologies that afford high diastereoselectivity for the threo (or anti) isomer.

One effective metal-free approach is the decarboxylative aldol reaction of α-amidohemimalonates with aldehydes such as isobutyraldehyde (B47883). nih.govacs.org This reaction, mediated by an organic base, proceeds under mild conditions to yield anti-β-hydroxy-α-amido esters with high yield and complete diastereoselectivity. nih.govacs.org The anti product directly corresponds to the desired threo configuration.

Another powerful strategy is the palladium(II)-catalyzed aza-Claisen rearrangement . This method has been successfully applied to the synthesis of (2S,3S)-β-hydroxy-α-amino acids starting from enantiopure α-hydroxy acids. rsc.orgscispace.com The key step involves a highly stereoselective rearrangement of allylic acetimidates, directed by a MOM-ether, which can produce the target allylic amides with diastereomeric ratios as high as 14:1, favoring the syn-transition state that leads to the threo product. rsc.org

Grignard additions to chiral α-amino aldehyde equivalents also provide a reliable route to threo β-hydroxy amino acids. uq.edu.au Specifically, Grignard reagents can be added to optically pure N-protected serine aldehyde equivalents. This approach leverages the existing chirality of the serine backbone to direct the stereochemical outcome of the addition, yielding the threo adducts with high selectivity. The alternative erythro diastereomers can be accessed by oxidation of the initial threo adduct followed by reduction. uq.edu.au

Furthermore, dynamic kinetic resolution offers an efficient pathway. This has been demonstrated in the synthesis of both (2R,3R)- and (2S,3S)-3-Hydroxyleucines through the hydrogenation of a corresponding β-keto-α-amino acid ester. researchgate.net The use of a chiral ruthenium catalyst, such as RuCl₂(binap), facilitates the resolution process, selectively producing the desired stereoisomer in high yield. researchgate.net Enzymatic approaches using hydroxylases that catalyze hydroxylation in a highly regioselective and stereoselective manner are also being explored as an alternative for diastereoselective synthesis. nih.gov

Table 1: Synthetic Strategies for threo-Configuration

Protecting Group Chemistry in Multi-Step Syntheses

The multi-step synthesis of complex molecules like this compound necessitates the use of protecting groups to mask reactive functional moieties and prevent unwanted side reactions. nih.gov The choice of protecting groups is critical and is guided by the principle of orthogonality, which allows for the selective removal of one group in the presence of others under different chemical conditions. iris-biotech.de

For the α-amino group, the most common protecting groups are carbamates such as tert-butyloxycarbonyl (Boc) , 9-fluorenylmethoxycarbonyl (Fmoc) , and benzyloxycarbonyl (Cbz or Z) . ug.edu.plpeptide.com

The Boc group is stable to a wide range of conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.depeptide.com

The Fmoc group is base-labile and is typically removed using a solution of piperidine, making it orthogonal to acid-labile groups like Boc and t-Butyl esters. iris-biotech.de

The Cbz group is often used in solution-phase synthesis and is typically removed by catalytic hydrogenation. peptide.com

The carboxylic acid functionality is commonly protected as an ester, for instance, a benzyl (Bn) ester . This group is stable under the conditions used for Boc and Fmoc manipulation but can be removed via hydrogenolysis. beilstein-journals.org

In the synthesis of (2S,3S)-3-hydroxyleucine, it is also common to protect the vicinal amino and hydroxyl groups simultaneously by forming a cyclic derivative, such as an acetonide (isopropylidene ketal). beilstein-journals.org This strategy not only protects both functionalities but also conformationally locks the stereocenters. The acetonide group is readily cleaved under acidic conditions to regenerate the amino and hydroxyl groups. beilstein-journals.org

Table 2: Common Protecting Groups in 3-Hydroxy-L-leucine Synthesis

Resolution Techniques for Enantiomeric Enrichment in Laboratory Synthesis

Even with highly diastereoselective reactions, synthetic routes often produce racemic or enantiomerically impure mixtures that require a resolution step to isolate the desired pure enantiomer. nih.gov For this compound, this means isolating the (2S, 3S) isomer from the (2R, 3R) isomer.

A highly efficient method for this purpose is chemoenzymatic resolution . One reported procedure involves the synthesis of racemic N-phenylacetyl-threo-3-hydroxyleucine. psu.edu This derivative is then subjected to enantioselective hydrolysis using immobilised penicillin G acylase . The enzyme specifically catalyzes the hydrolysis of the N-phenylacetyl group from the (2S, 3S)-enantiomer, yielding the desired optically pure (2S,3S)-3-hydroxyleucine (ee >99%), which can then be separated from the unreacted (2R, 3R)-N-phenylacetyl derivative. psu.edursc.org

Chiral ligand-exchange chromatography is another powerful technique for the enantiomeric separation of underivatized amino acids. scielo.br This method typically employs a standard reversed-phase HPLC column, but the mobile phase is modified with a chiral additive. acs.org A common system uses a copper(II) salt, such as copper(II) acetate, and an enantiomerically pure amino acid, like L-proline or L-phenylalanine, as the chiral selector. scielo.brresearchgate.net Transient diastereomeric metal complexes are formed between the chiral selector, the copper ion, and the enantiomers of the analyte in the mobile phase, allowing for their separation on the achiral stationary phase. scielo.br

A third approach involves the derivatization of the enantiomeric mixture with a chiral agent to form diastereomers, which possess different physical properties and can be separated using standard, non-chiral analytical techniques like NMR or conventional chromatography. nih.gov For instance, hydroxy acids can be derivatized with reagents like diacetyl-L-tartaric anhydride (B1165640) (DATAN). The resulting diastereomers can then be resolved and quantified. nih.gov

Table 3: Resolution Techniques for Enantiomeric Enrichment

Applications of Threo 3 Hydroxy L Leucine in Academic and Research Contexts

As a Chiral Building Block in Advanced Organic Synthesis

Optically pure β-hydroxy α-amino acids, including threo-3-Hydroxy-L-leucine, are highly valued as chiral building blocks in chemical synthesis. researchgate.net Their inherent chirality provides a foundation for constructing complex molecules with specific stereochemical configurations, a critical aspect in the synthesis of bioactive compounds.

Development of Methodologies for Asymmetric Transformations

The structure of this compound is instrumental in the development of new methods for asymmetric synthesis. Researchers utilize its stereocenters to control the stereochemical outcome of chemical reactions. For instance, methodologies involving proline-catalyzed asymmetric α-hydroxylation reactions leverage amino acid-derived aldehydes to generate α-hydroxy aldehydes with high asymmetry. d-nb.info The synthesis of optically pure N-protected serine aldehyde equivalents, which can then undergo Grignard additions, provides a pathway to various unusual threo β-hydroxy amino acids. acs.org This highlights the power of using chiral precursors like this compound to guide the formation of specific stereoisomers, a fundamental goal in modern organic synthesis. d-nb.info

Precursor for the Synthesis of Structurally Complex Molecules

This compound is a key constituent and biosynthetic precursor for a range of structurally complex and biologically active natural products. beilstein-institut.demdpi.com Its incorporation is particularly noted in nonribosomal peptides (NRPs) and cyclodepsipeptides, many of which exhibit potent antibiotic or cytotoxic activities. beilstein-institut.denih.gov The synthesis of these complex molecules often relies on the availability of such chiral building blocks. For example, derivatives of (2S,3S)-3-hydroxyleucine are employed in the total synthesis of wallimycin nucleoside antibiotics. mdpi.com This amino acid is also a component of lysobactins, a class of antibacterial depsipeptides. researchgate.net

Table 1: Examples of Complex Molecules Containing the this compound Moiety This table is interactive. You can sort the data by clicking on the column headers.

| Molecule Class | Specific Example | Noted Biological Relevance | Reference |

|---|---|---|---|

| Cyclodepsipeptides | Telomycin | Antibiotic | beilstein-institut.de |

| Cyclodepsipeptides | Variapeptin | Antibiotic | beilstein-institut.de |

| Cyclodepsipeptides | L-156,602 | Immunosuppressant | beilstein-institut.de |

| Depsipeptides | Lysobactins (Katanosins) | Antibacterial | researchgate.netbeilstein-institut.de |

| Nucleoside Antibiotics | Wallimycins | Antibiotic | mdpi.com |

Incorporation into Peptide Analogues and Non-Ribosomal Peptides for Structural and Functional Studies

The modification of peptides with non-proteinogenic amino acids like this compound is a critical strategy for studying their structure-activity relationships (SAR). mdpi.com These analogues help researchers understand how specific structural changes affect a peptide's biological function and stability. The inclusion of such building blocks can expand the chemical diversity of peptides beyond the 20 common proteinogenic amino acids. acs.org

Use in Solid-Phase Peptide Synthesis (SPPS) for Research Materials

This compound derivatives are specifically designed for use in Solid-Phase Peptide Synthesis (SPPS). mdpi.com This automated and efficient method allows for the stepwise assembly of peptide chains on a solid support, making it a cornerstone of modern peptide chemistry. google.com By applying different protecting group patterns, building blocks of (2S,3S)-3-hydroxyleucine can be generated that are suitable for C- or N-terminal derivatization within an SPPS workflow. mdpi.com This enables the creation of custom peptides and peptide libraries for research purposes, such as screening for novel biological activities. The total synthesis of the antifungal natural product cavinafungin B was achieved through a 10-step Fmoc-based SPPS, which utilized a key chemo-enzymatically generated building block. researchgate.net

Probes for Enzymatic Mechanism Elucidation and Active Site Investigations

The synthesis and transformation of this compound serve as powerful tools for investigating the mechanisms of various enzymes. nih.gov By studying how enzymes interact with this specific substrate, researchers can gain insights into catalytic processes and active site architecture.

A prominent example involves the study of pyridoxal-5'-phosphate (PLP)-dependent enzymes. nih.gov The enzyme l-threonine (B559522) transaldolase (lTTA) ObiH, which is essential for the biosynthesis of the natural product obafluorin, was studied using its reaction with isobutyraldehyde (B47883) to synthesize (2S,3R)-β-hydroxy-Leucine. nih.gov This research revealed that the enzyme operates via a remarkably persistent glycyl quinonoid intermediate, and that the product does not readily reenter the catalytic cycle, providing key insights into the lTTA mechanism. nih.gov

Similarly, Fe(II)/α-ketoglutarate-dependent dioxygenases have been investigated using leucine (B10760876) derivatives. The enzyme SadA from Burkholderia ambifaria AMMD catalyzes the highly stereoselective β-hydroxylation of N-succinyl L-leucine to produce N-succinyl-L-threo-β-hydroxyleucine with 99% diastereoselectivity. researchgate.netsemanticscholar.org This specific transformation provides a means to probe the enzyme's regio- and stereoselectivity and has been used in an enzymatic cascade to produce L-threo-β-hydroxyleucine. semanticscholar.org

Table 2: Enzymes Studied Using this compound or its Precursors This table is interactive. You can sort the data by clicking on the column headers.

| Enzyme Name | Enzyme Class | Reaction Studied | Key Finding | Reference |

|---|---|---|---|---|

| ObiH | l-Threonine Transaldolase (lTTA) | Synthesis of (2S,3R)-β-hydroxy-Leucine | Elucidation of a persistent glycyl quinonoid intermediate in the catalytic cycle. | nih.gov |

| SadA | Fe(II)/α-ketoglutarate-dependent dioxygenase | Stereoselective β-hydroxylation of N-succinyl L-leucine | Strict regio- and stereoselectivity, producing the L-threo isomer. | researchgate.netsemanticscholar.org |

Utility in Combinatorial Chemistry for Library Generation in Drug Discovery Research (excluding clinical)

Combinatorial chemistry is a powerful strategy in drug discovery research that involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. ijpsonline.comnih.gov These libraries are then screened to identify "hit" or "lead" compounds with potential biological activity. nih.gov

The concept relies on systematically combining various "building blocks" to generate extensive molecular diversity. nih.gov While specific examples of large libraries based on this compound are not detailed in the provided results, its characteristics make it an ideal building block for such applications. As a non-proteinogenic amino acid, it can be incorporated into peptide or peptidomimetic libraries to increase structural and functional diversity, which is a key goal in the discovery phase. google.com Early efforts in combinatorial chemistry focused heavily on peptide libraries due to the ready availability of diverse amino acid building blocks and refined coupling chemistry. ijpsonline.com The use of unique building blocks like this compound allows for the creation of novel molecular scaffolds, enhancing the potential to discover new lead compounds in a research context.

Analytical Methodologies for Identification, Quantification, and Purity Assessment

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for separating threo-3-Hydroxy-L-leucine from complex matrices and resolving it from its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used, often requiring chemical derivatization to enhance detection and improve chromatographic behavior.

High-Performance Liquid Chromatography (HPLC) with Pre- or Post-Column Derivatization

Due to the lack of a strong chromophore, direct UV detection of this compound in HPLC analysis is challenging, necessitating derivatization to attach a UV-active or fluorescent tag to the molecule. axionlabs.com This process can be performed before the sample is injected into the HPLC system (pre-column) or after separation on the column but before detection (post-column).

Pre-column derivatization is widely used for its sensitivity and the versatility of available reagents. Common derivatizing agents include:

O-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This method is fast and automated but does not react with secondary amines. axionlabs.com

Fluorenylmethyloxycarbonyl chloride (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. It is often used in conjunction with OPA to analyze a full spectrum of amino acids. axionlabs.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with primary and secondary amines to form stable, fluorescent derivatives that can be detected with high sensitivity. It is a component of the well-known AccQ·Tag™ method, valued for its speed and reproducibility in analyzing amino acids, including non-standard ones, from complex biological samples. wur.nlumn.edu

Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): Primarily used for chiral analysis, FDAA also serves as an excellent derivatizing agent for UV detection. The resulting derivatives have strong absorbance at 340 nm, allowing for sensitive quantification. nih.govacs.org Research has demonstrated the use of FDAA for the analysis of hydroxylated amino acids by LC-MS. asm.org

The choice of derivatization agent and HPLC conditions, such as the column and mobile phase composition, is critical for achieving optimal separation and quantification.

| Derivatizing Agent | Target Functional Group | Detection Method | Key Advantages |

|---|---|---|---|

| O-phthalaldehyde (OPA) | Primary Amines | Fluorescence | Fast reaction, suitable for automation. axionlabs.com |

| Fluorenylmethyloxycarbonyl chloride (FMOC) | Primary and Secondary Amines | Fluorescence | Reacts with a broader range of amines. axionlabs.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and Secondary Amines | Fluorescence | Forms stable derivatives, highly sensitive and reproducible. wur.nlrsc.org |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Primary and Secondary Amines | UV (340 nm) | High enantioselectivity, stable derivatives, good for LC-MS. nih.govacs.org |

Chiral HPLC for Enantiomeric Purity Determination

Determining the enantiomeric and diastereomeric purity of this compound is essential. This compound has two chiral centers, meaning four possible stereoisomers exist: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). Chiral HPLC is the definitive method for this analysis and can be approached in two ways:

Direct Separation using a Chiral Stationary Phase (CSP): This is the preferred method for direct analysis without derivatization. sigmaaldrich.com CSPs create a chiral environment within the column, allowing for differential interaction with the enantiomers. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving underivatized amino acids because they are compatible with aqueous mobile phases suitable for polar, ionic compounds. sigmaaldrich.com

Indirect Separation via Chiral Derivatization: This method involves reacting the amino acid with a chiral derivatizing agent (CDA) to form diastereomeric pairs. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase HPLC column. nih.govchromatographyonline.com The most widely used CDA is Marfey’s reagent (FDAA) and its enantiomer, D-FDAA. nih.govnih.gov By reacting the amino acid hydrolysate with L-FDAA and comparing the retention times to those of derivatized D- and L-standards, the absolute configuration can be established. nih.gov This "Advanced Marfey's Method" is a powerful tool for confirming the (2S,3R) configuration of this compound residues in natural products. nih.gov

| Method | Principle | Example | Reference |

|---|---|---|---|

| Direct Separation | Use of a Chiral Stationary Phase (CSP) to resolve enantiomers directly. | Astec CHIROBIOTIC T (teicoplanin-based) column. | sigmaaldrich.com |

| Indirect Separation | Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, followed by separation on an achiral column. | Reaction with Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) and analysis by RP-HPLC. | nih.govnih.gov |

Gas Chromatography (GC) for Amino Acid Profiling

Gas chromatography, typically coupled with mass spectrometry (GC-MS), is a high-resolution technique for amino acid analysis. However, because amino acids are polar and non-volatile, they must be chemically derivatized before GC analysis to increase their volatility and thermal stability. sigmaaldrich.comresearchgate.net

The derivatization process for GC is often a two-step procedure involving:

Esterification: The carboxyl group is converted to an ester, for example, by reacting with an alcohol (e.g., n-butanol) under acidic conditions. ubbcluj.ro

Acylation: The amino and hydroxyl groups are acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). nih.gov

Another common approach is silylation, which replaces active hydrogens on the amine, hydroxyl, and carboxyl groups with a nonpolar moiety. sigmaaldrich.com A frequently used reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyl dimethylsilyl (TBDMS) derivatives that are less sensitive to moisture than other silylating agents. sigmaaldrich.com

For chiral analysis by GC, specialized chiral capillary columns, such as those coated with Chirasil-L-Val, can be used to separate the derivatized enantiomers. researchgate.netnih.gov

Spectroscopic and Spectrometric Characterization Methods

While chromatography separates components, spectroscopy and spectrometry are used for structural elucidation and definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including this compound. ethernet.edu.et Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound, NMR is crucial for confirming the relative stereochemistry of the two chiral centers (C2 and C3). The threo configuration is characterized by an anti relationship between the protons on C2 (α-proton) and C3 (β-proton). This relationship is established through the magnitude of the scalar coupling constant (J-coupling) between these two protons (³JH2,H3). A large coupling constant (typically > 9-11 Hz) is indicative of a dihedral angle of ~180°, confirming the anti periplanar arrangement of the protons, and thus the threo configuration. nih.gov In contrast, the erythro isomer would show a much smaller coupling constant.

Advanced 2D NMR techniques like DQF-COSY (Double Quantum Filtered Correlation Spectroscopy) are used to precisely measure these coupling constants. nih.gov Other experiments like HMBC (Heteronuclear Multiple Bond Correlation) help in assigning the carbon skeleton, while ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide additional conformational details. nih.gov

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) of protons. | Identifies proton environments and their connectivity. |

| ¹³C NMR | Chemical shifts (δ) of carbon atoms. | Confirms the carbon backbone of the molecule. nih.gov |

| DQF-COSY | Scalar coupling between protons. | Measures the ³JH2,H3 coupling constant to confirm the threo (anti) configuration. nih.gov |

| HMBC | Correlations between protons and carbons over 2-3 bonds. | Assigns the full carbon skeleton and confirms connectivity. nih.gov |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net When coupled with liquid chromatography, LC-MS becomes a powerful technique for both quantifying and identifying compounds in complex mixtures. wur.nl

High-Resolution Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula of this compound (C₆H₁₃NO₃). nih.gov For quantification and identification in biological samples, LC-MS/MS (Tandem Mass Spectrometry) is often employed. In this technique, the precursor ion corresponding to the derivatized or underivatized amino acid is selected and fragmented, and the resulting product ions are monitored. rsc.orgrsc.org This method, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive. sciex.com

LC-MS is also the primary detection method used in conjunction with chiral derivatization techniques like the Advanced Marfey's method. It confirms the molecular weight of the diastereomeric derivatives, adding a layer of certainty to the identification alongside the chromatographic retention time. nih.govnih.gov The combination of retention time data and mass spectral data provides definitive evidence for the presence and stereochemistry of this compound. nih.gov

Derivatization Reagents and Protocols for Amino Acid Analysis (e.g., Marfey's Method)

The analysis of non-proteinogenic amino acids like this compound often requires a derivatization step to enhance detection and enable chiral separation. This is crucial for distinguishing between different stereoisomers, which may possess distinct biological activities. Derivatization transforms the amino acid into a derivative with improved chromatographic properties and detectability, typically by attaching a chromophoric or fluorophoric tag to the primary or secondary amine group.

A variety of chiral derivatizing agents (CDAs) are employed for this purpose, with Marfey's reagent being one of the most prominent for assigning the stereochemistry of amino acids. nih.gov Other reagents include 9-fluorenylmethyl chloroformate (FMOC), 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), and dansyl chloride. jove.com The choice of reagent and protocol depends on the specific analytical requirements, such as sensitivity, the complexity of the sample matrix, and the need for chiral resolution. nih.govresearchgate.net

Marfey's Method

Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), was introduced in 1984 and has become a cornerstone for the chiral analysis of amino acids. mdpi.comnih.gov The method involves the reaction of the amino group of an amino acid with FDAA under mild alkaline conditions. This reaction forms diastereomeric derivatives that can be separated using standard reversed-phase high-performance liquid chromatography (RP-HPLC). acs.org

The general principle relies on the fact that the L-enantiomer of the derivatizing agent (L-FDAA) will react with both L- and D-amino acids in the sample to form L-L and L-D diastereomers, respectively. These diastereomers have different physical properties and, therefore, exhibit different retention times on an achiral chromatographic column, with the L-L diastereomer typically eluting before the L-D diastereomer. acs.orgstudylib.net

Protocol Outline for Marfey's Method:

Hydrolysis: If the amino acid is part of a larger peptide or protein, acid hydrolysis (e.g., using 6 M HCl) is first performed to release the individual amino acid residues. acs.org

Derivatization: The amino acid sample (hydrolysate or standard) is dissolved in a basic solution, typically aqueous sodium bicarbonate (e.g., 1 M NaHCO₃). A solution of Marfey's reagent (e.g., 1% L-FDAA in acetone) is added, and the reaction is carried out at a slightly elevated temperature (e.g., 40-50 °C) for approximately one hour. nih.govacs.org

Quenching and Neutralization: The reaction is stopped by neutralizing the mixture with an acid, such as hydrochloric acid (e.g., 1 M HCl). acs.org

Analysis: The resulting mixture of diastereomeric derivatives is then analyzed by RP-HPLC, often coupled with UV detection at 340 nm, which is the absorption maximum for the dinitrophenyl (DNP) chromophore. acs.orgstudylib.net Mass spectrometry (MS) can also be used for detection, providing increased sensitivity and selectivity. nih.govacs.org

While Marfey's method is widely applicable, its resolution power for hydroxy amino acids has been reported to be poor in some cases. studylib.net However, modifications and alternative methods have been developed to address these limitations. For instance, the C3 Marfey's method, which uses a C3 column instead of the traditional C18, has shown improved resolution for all amino acids and avoids the issue of the residual reagent peak masking the analyte peaks. acs.org

Alternative and Complementary Derivatization Reagents

While Marfey's reagent is highly effective for many applications, other reagents are also used, sometimes in combination, to ensure reliable stereochemical analysis, especially for unusual amino acids. nih.gov

| Derivatizing Agent | Abbreviation | Reaction Principle | Detection Method | Key Features & Applications |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | L-FDAA (Marfey's Reagent) | Nucleophilic aromatic substitution with the amino group to form diastereomers. acs.org | HPLC-UV (340 nm), LC-MS acs.orgstudylib.net | Widely used for chiral separation of amino acids; L-L diastereomers typically elute first. mdpi.comstudylib.net |

| 9-fluorenylmethyl chloroformate | FMOC | Reacts with primary and secondary amines to form highly fluorescent derivatives. jove.comjasco-global.com | HPLC-Fluorescence jasco-global.com | Used for both primary and secondary amino acids; often used with OPA for comprehensive analysis. jasco-global.com |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Tags primary and secondary amino groups, creating stable, fluorescent derivatives. jove.commdpi.com | UPLC-ESI-MS/MS, HPLC-Fluorescence mdpi.commdpi.com | Provides good chromatographic resolution and improved ionization efficiency for MS detection. mdpi.com |

| Dansyl chloride | DNS | Reacts with primary and secondary amines, and phenolic hydroxyl groups under alkaline conditions. nih.gov | LC-MS, HPLC-Fluorescence nih.gov | Improves retention on reverse-phase columns; widely used for analyzing metabolites. nih.gov |

| o-Phthalaldehyde | OPA | Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.govjasco-global.com | HPLC-Fluorescence jasco-global.com | Specific for primary amino acids; reaction is rapid. Often used with FMOC. jasco-global.com |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Chiral derivatizing agent used for creating diastereomers for separation. nih.gov | LC-MS nih.gov | Shown to be effective for separating stereoisomers of β-MeOTyr where FDAA was less effective. nih.gov |

The analysis of this compound, being a β-hydroxy amino acid, can benefit from these derivatization strategies. For example, a study on the chiral separation of unusual amino acids, including allo-threonine, demonstrated that while FDAA provided high enantioselectivity for most amino acids, its selectivity among some isomers could be poor. nih.gov In such cases, using a combination of different chiral derivatizing agents like S-NIFE can yield more reliable results. nih.gov The derivatization increases the molecular mass and hydrophobicity, which generally improves chromatographic retention and ionization efficiency in mass spectrometry. jove.com

Future Research Directions and Emerging Avenues

Discovery of Novel Biosynthetic Enzymes and Pathways in Diverse Organisms

The natural world remains a vast and largely untapped resource for discovering new enzymes and metabolic pathways. The biosynthesis of hydroxylated amino acids, including threo-3-Hydroxy-L-leucine, is of significant interest. Research is focused on identifying and characterizing the enzymes responsible for the stereoselective hydroxylation of L-leucine. The discovery of novel dioxygenases and other enzymes from diverse microorganisms could provide more efficient and specific biocatalysts for producing this valuable compound. Understanding the genetic and regulatory networks that control these pathways is also a key area of future exploration, which could enable the metabolic engineering of microorganisms for enhanced production.

Advanced Biocatalytic System Design for Sustainable Production

The demand for enantiomerically pure chemicals is driving the development of sustainable and efficient production methods. For this compound, advanced biocatalytic systems are a primary focus. Researchers are working on designing and engineering robust enzymes with improved stability, activity, and substrate specificity. Techniques such as directed evolution and rational protein design are being employed to tailor enzymes for industrial-scale production. Furthermore, the development of whole-cell biocatalysts and immobilized enzyme systems is being explored to enhance operational stability and facilitate catalyst recycling, thereby creating more economically viable and environmentally friendly manufacturing processes.

A significant advancement in this area is the use of L-leucine dioxygenase (L-LDO) for the stereospecific synthesis of (3S)-hydroxy-L-leucine. The table below summarizes key findings from research into a specific L-LDO from Streptomyces japoincus (SjLDO).

| Parameter | Value |

| Enzyme Source | Streptomyces japoincus |

| Substrate | L-leucine |

| Product | (2S,3S)-3-hydroxy-L-leucine |

| Optimal pH | 8.0 |

| Optimal Temperature | 30 °C |

| Cofactors | Fe(II), 2-oxoglutarate |

| Specific Activity | 1.2 U/mg |

| Michaelis-Menten constant (Km) | 0.4 mM for L-leucine |

| Catalytic efficiency (kcat/Km) | 3.8 x 10^3 M^-1 s^-1 |

This data highlights the potential of SjLDO as a biocatalyst for the targeted production of this compound.

Exploration of Undiscovered Biological Roles and Mechanistic Insights at the Molecular Level

While this compound is recognized as a precursor for certain natural products, its full range of biological roles is not yet completely understood. Future research will likely delve deeper into its potential functions in cellular processes and signaling pathways. Investigating its interactions with other molecules and its metabolic fate within various organisms could reveal novel biological activities. At the molecular level, detailed mechanistic studies of the enzymes that act upon this compound will provide fundamental insights into their catalytic mechanisms, substrate recognition, and stereochemical control. This knowledge is crucial for both understanding its natural functions and for its application in biocatalysis.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing threo-3-Hydroxy-L-leucine with high enantiomeric purity, and how can these conditions be validated?

- Methodological Answer : Utilize chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear magnetic resonance (NMR) spectroscopy to assess enantiomeric excess. Compare results with synthetic standards and validate via reproducibility tests across independent labs. Statistical analysis (e.g., ANOVA) should confirm consistency in yield and purity under varying reaction parameters (temperature, catalyst loading) .

- Justification : Addresses foundational synthesis challenges while emphasizing validation protocols to ensure reproducibility, aligning with NIH guidelines for preclinical research reporting .

Q. How can researchers distinguish this compound from its diastereomers or structural analogs during characterization?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with tandem mass spectrometry (MS/MS) and infrared (IR) spectroscopy to identify unique fragmentation patterns and functional groups. Cross-reference data with computational models (e.g., DFT calculations) to resolve ambiguities .

- Justification : Highlights orthogonal analytical techniques to mitigate misidentification, a critical step in ensuring data reliability .

Q. What in vitro assays are most suitable for preliminary assessment of this compound’s biological activity, and how should controls be designed?

- Methodological Answer : Use cell-based assays (e.g., enzyme inhibition or metabolic flux analysis) with appropriate positive/negative controls (e.g., leucine analogs). Include dose-response curves and statistical power analysis to validate effect size. Ensure assays comply with ethical guidelines for cell line sourcing .

- Justification : Focuses on experimental design rigor, including controls and statistical validation, as per preclinical research standards .

Advanced Research Questions

Q. What mechanisms underlie conflicting reports on this compound’s role in metabolic pathways, and how can these discrepancies be resolved?

- Methodological Answer : Conduct systematic meta-analyses of existing studies to identify confounding variables (e.g., cell type specificity, assay conditions). Use isotope tracing (e.g., ¹³C-labeled substrates) in controlled in vivo models to track metabolic incorporation. Apply Bayesian statistics to reconcile contradictory datasets .

- Justification : Emphasizes critical analysis of literature gaps and advanced statistical frameworks to address contradictions .

Q. How can multi-omics approaches (proteomics, metabolomics) elucidate the regulatory networks influenced by this compound in disease models?

- Methodological Answer : Integrate LC-MS-based metabolomics with RNA-seq or CRISPR-Cas9 screens to identify downstream targets. Use pathway enrichment tools (e.g., KEGG, Reactome) and machine learning (e.g., random forests) to prioritize candidate pathways. Validate findings via knockout/knock-in models .

- Justification : Leverages cutting-edge methodologies for systems-level analysis, requiring interdisciplinary collaboration and computational validation .

Q. What are the limitations of current in silico models for predicting this compound’s interactions with biological targets, and how can these models be improved?

- Methodological Answer : Benchmark docking simulations (e.g., AutoDock Vina) against experimental binding data (SPR, ITC) to identify force field inaccuracies. Incorporate molecular dynamics (MD) simulations to account for conformational flexibility. Develop hybrid QM/MM models for higher accuracy in active-site predictions .

- Justification : Addresses computational-experimental synergy, emphasizing iterative model refinement to enhance predictive power .

Methodological Considerations for Data Interpretation

- Handling Contradictory Data : Apply causal inference frameworks (e.g., counterfactual analysis) to isolate variables influencing observed outcomes. Document all experimental parameters in open-access repositories to facilitate replication .

- Ethical and Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use version-controlled protocols (e.g., Git) for method documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.